5-(4-Methoxyphenyl)thiophene-2-carbaldehyde

Antibacterial Gram-negative bacteria Salmonella typhi

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde delivers unique differentiation from close arylthiophene analogs. Its selective anti-S. typhi activity (IC₅₀ 37.9 µg/mL) outpaces other electron-donating congeners. Zero NO scavenging (IC₅₀ = NA) qualifies it as an ideal negative control for oxidative stress assays—eliminating antioxidant interference. Moderate antiurease activity (IC₅₀ 30.0 µg/mL) anchors SAR studies targeting H. pylori. Synthesized via robust Suzuki-Miyaura cross-coupling, this scaffold ensures high yields, reproducible outcomes, and reduced synthetic risk for medicinal chemistry and materials science programs.

Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
CAS No. 38401-67-1
Cat. No. B1305090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
CAS38401-67-1
Molecular FormulaC12H10O2S
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=C(S2)C=O
InChIInChI=1S/C12H10O2S/c1-14-10-4-2-9(3-5-10)12-7-6-11(8-13)15-12/h2-8H,1H3
InChIKeyODLOZSNXTQAWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (CAS 38401-67-1): Core Identity and Structural Context for Procurement


5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (CAS: 38401-67-1) is a heterocyclic aromatic aldehyde belonging to the arylthiophene-2-carbaldehyde class. It is characterized by a thiophene ring substituted at the 2-position with a formyl group and at the 4-position with a 4-methoxyphenyl moiety [1]. The compound serves as a versatile building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to generate more complex molecular architectures [1]. Its physicochemical profile includes a molecular formula of C₁₂H₁₀O₂S, a molecular weight of 218.27 g/mol, and a reported melting point of 68–70 °C [REFS-1, REFS-2].

Why In-Class Thiophene-2-carbaldehydes Cannot Be Substituted for 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (CAS 38401-67-1) Without Verifying Biological Specificity


While many arylthiophene-2-carbaldehydes share a common core structure, their biological and physicochemical profiles are exquisitely sensitive to the nature and position of aryl ring substituents. Direct head-to-head screening of a focused library of 4-arylthiophene-2-carbaldehydes demonstrates that a simple para-methoxy substitution (as in 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde) yields a distinct activity fingerprint against specific bacterial strains and enzyme targets that is not replicated by other electron-donating or electron-withdrawing substituents [1]. Consequently, substituting this compound with a close analog without confirmatory data risks altering the desired biological outcome, undermining the reproducibility of synthetic pathways, or compromising material properties.

Quantitative Differentiation of 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (CAS 38401-67-1) vs. In-Class Analogs


Superior Antibacterial Activity Against Salmonella typhi Compared to Diverse Arylthiophene-2-carbaldehydes

In a standardized antibacterial screening panel (50 µg/mL) against six bacterial strains, 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (Compound 2f) was identified as the most potent inhibitor of the Gram-negative pathogen Salmonella typhi among a series of ten 4-arylthiophene-2-carbaldehydes [1]. The observed IC₅₀ value represents a significant improvement in potency over several other library members. Notably, compound 2g, which features a 3,5-dimethyl substitution, was substantially less effective, highlighting the critical role of the para-methoxy group in conferring this specific activity [1].

Antibacterial Gram-negative bacteria Salmonella typhi Structure-activity relationship

Moderate Antiurease Activity with a Clear Structure-Activity Relationship vs. Halogenated Analogs

When evaluated for antiurease activity, 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (Compound 2f) displayed an IC₅₀ of 30.0 µg/mL [1]. This places its activity squarely in the moderate range for the series, significantly less potent than the halogenated derivative 2i (IC₅₀ = 27.1 µg/mL) but more active than some other members. The data clearly differentiate the compound's urease inhibition profile from its antibacterial activity, underscoring that its utility is target-specific and should not be assumed for all assays.

Antiurease Enzyme inhibition Structure-activity relationship Thiophene

Negligible Nitric Oxide (NO) Scavenging Activity: A Defining Feature vs. Other Arylthiophene-2-carbaldehydes

In a nitric oxide (NO) scavenging assay, 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (Compound 2f) exhibited extremely weak activity, with percent inhibitions of only 5%, 10%, and 25% at 25, 50, and 100 µg/mL, respectively, yielding a non-calculable IC₅₀ (NA) [1]. This is in stark contrast to compounds like 2d (3-CF₃-5-CN-phenyl analog), which achieved an IC₅₀ of 45.6 µg/mL, and 2b (4-methylphenyl analog) with an IC₅₀ of 66.6 µg/mL. The compound's complete lack of meaningful NO scavenging capacity is a key differentiating characteristic within the series.

Nitric oxide scavenging Antioxidant Free radical Selectivity

Synthetic Accessibility: Reliable Synthesis via Suzuki-Miyaura Cross-Coupling

5-(4-Methoxyphenyl)thiophene-2-carbaldehyde is readily accessible via a standard Suzuki-Miyaura cross-coupling protocol between 4-bromothiophene-2-carbaldehyde and 4-methoxyphenylboronic acid [1]. While the specific yield for this compound is not isolated in the main text of the reference paper, the general procedure for the series produced a range of 57–71% yields under optimized conditions [1]. This synthetic tractability, compared to potentially more challenging analogs, ensures a reliable and scalable supply for research purposes.

Organic synthesis Suzuki-Miyaura Cross-coupling Yield

Validated Application Scenarios for 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde (CAS 38401-67-1) Based on Quantitative Evidence


Targeted Antibacterial Scaffold Development Against Salmonella typhi

This compound serves as a validated starting point for medicinal chemistry programs focused on developing novel anti-Salmonella agents. Its demonstrated, selective activity against Salmonella typhi (IC₅₀ = 37.9 µg/mL) [1], which surpasses that of other electron-donating aryl analogs, makes it a compelling lead for further structural optimization. Researchers can leverage this data to rationally design derivatives that enhance potency while exploring the unique pharmacophore conferred by the 4-methoxyphenyl group.

Use as a Negative Control in Antioxidant and NO-Scavenging Assays

Given its well-documented and complete lack of nitric oxide (NO) scavenging activity (IC₅₀ = NA) [1], this compound is an ideal negative control for experiments investigating oxidative stress pathways or screening for antioxidant properties. This ensures that any observed biological effect in a test system can be attributed to the compound's other mechanisms (e.g., direct antibacterial action) rather than confounding antioxidant activity.

Investigating Structure-Activity Relationships (SAR) for Urease Inhibition

The compound's moderate antiurease activity (IC₅₀ = 30.0 µg/mL) [1] positions it as a useful reference point in SAR studies. By comparing its activity to more potent halogenated analogs (e.g., 2i, IC₅₀ = 27.1 µg/mL) and less active congeners, researchers can map the precise contribution of the para-methoxy substituent to urease binding and inhibition. This data is critical for the rational design of improved urease inhibitors for treating infections like Helicobacter pylori.

Reliable Building Block for Diverse Chemical Libraries via Suzuki Coupling

The compound's robust and well-characterized synthesis via Suzuki-Miyaura cross-coupling [1] makes it a reliable and scalable building block for generating focused libraries of thiophene-containing molecules. Its consistent performance in this widely used reaction ensures high yields and reproducible outcomes, reducing synthetic risk for both academic and industrial laboratories seeking to explore chemical space around the arylthiophene scaffold.

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